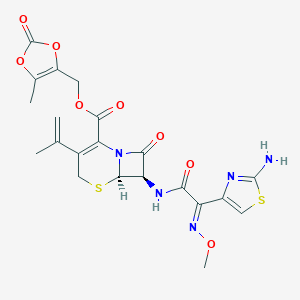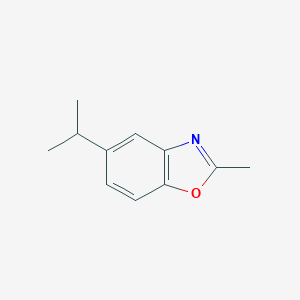
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of certain enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is its versatility. The compound can be easily modified to improve its biological activity and selectivity. Additionally, the compound is relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, the compound's potential as a drug for the treatment of inflammatory diseases and cancer should be further explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties should be investigated to determine its suitability for use in humans.
Conclusion:
In conclusion, 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a promising compound with potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound's versatility and ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand the compound's mechanism of action and to determine its suitability for use in humans.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole can be achieved through several methods. One of the most common methods is the reaction between 2-aminophenol and isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, which leads to the formation of the desired product. The purity of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
126892-00-0 |
|---|---|
Nom du produit |
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-4-5-11-10(6-9)12-8(3)13-11/h4-7H,1-3H3 |
Clé InChI |
WNNGEWIOXOWYGE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
SMILES canonique |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
Synonymes |
Benzoxazole, 2-methyl-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
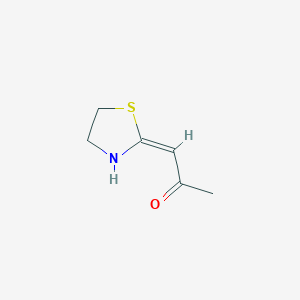

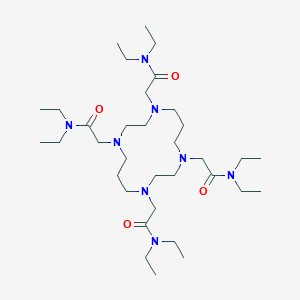

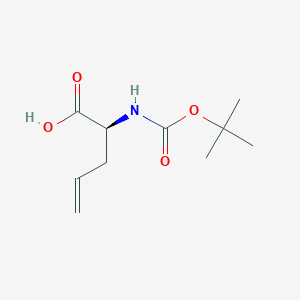
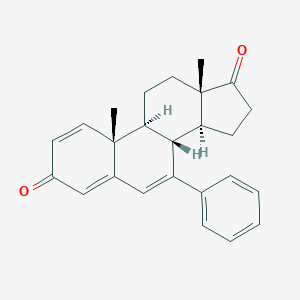
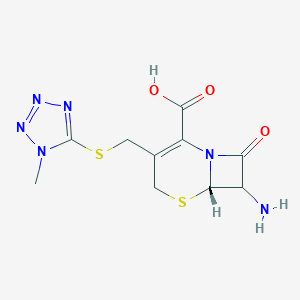
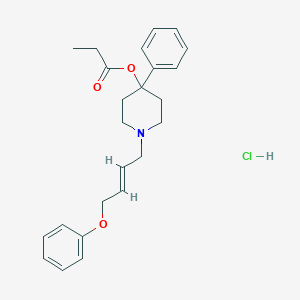
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
